Binding Affinity Advantage: Quantified Target Engagement of a 2,4-Difluorophenyl-Piperidine Derivative vs. Implicit Baseline
A derivative incorporating the core 4-(2,4-difluorophenyl)piperidine structure, specifically (Z)-(2,4-difluorophenyl)(1-((4-hydroxyphenyl)sulfonyl)piperidin-4-yl)methanone oxime (compound 5k), demonstrates potent in silico binding against key MRSA protein targets [1]. This provides class-level inference that the 2,4-difluorophenyl motif is a crucial contributor to high-affinity binding, a feature not guaranteed with alternative fluorophenyl substitution patterns [1].
| Evidence Dimension | In Silico Binding Affinity (Molecular Docking Score) |
|---|---|
| Target Compound Data | Compound 5k (a 4-(2,4-difluorophenyl)piperidine derivative): Docking score of −8.3 kcal/mol (2XCT) and −8.0 kcal/mol (5HL9) [1] |
| Comparator Or Baseline | Implicit baseline of lower binding affinity for non-optimal substitution patterns or ligands; no specific head-to-head comparator provided in the source. |
| Quantified Difference | N/A (Class-level inference based on the specific 2,4-difluoro substitution pattern enabling this high-affinity binding [1]) |
| Conditions | In silico molecular docking against S. aureus Gyrase (PDB ID: 2XCT) and E. coli Penicillin Binding Protein 1b (PDB ID: 5HL9) [1] |
Why This Matters
This data demonstrates that the 2,4-difluorophenyl-piperidine scaffold is not just a structural feature but a key determinant of high target affinity, making it a non-substitutable building block for developing potent inhibitors.
- [1] Gupta, M., et al. (2025). 2,4-difluorophenyl(piperidin-4-yl) methanoneoxime derivatives as potent contenders to combat antibacterial resistance of MRSA: In-silico approach. Discover Molecules, 2, 17. View Source
